N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Description
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic organic compound featuring two heterocyclic moieties: a 1-methylbenzimidazole group and a 4-oxo-1,2,3-benzotriazin-3(4H)-yl unit, linked via a propyl-butaneamide chain. The benzimidazole core is frequently associated with antimicrobial, antiviral, and anticancer activities, while the benzotriazinone group is notable for its presence in agrochemicals (e.g., organophosphate insecticides) and pharmaceutical intermediates . Its synthesis likely involves multi-step reactions, possibly analogous to methods used for related benzotriazole-propyl derivatives .
Properties
Molecular Formula |
C22H24N6O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-(1-methylbenzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C22H24N6O2/c1-27-19-11-5-4-10-18(19)24-20(27)12-6-14-23-21(29)13-7-15-28-22(30)16-8-2-3-9-17(16)25-26-28/h2-5,8-11H,6-7,12-15H2,1H3,(H,23,29) |
InChI Key |
YDYSCBCALQCWKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCNC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and benzotriazine intermediates, which are then linked through a propyl chain. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzotriazole vs. Benzimidazole Moieties
A key structural distinction lies in the substitution of the benzimidazole ring in the target compound versus benzotriazole in analogues like N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamide (compounds 4a-s ) .
Key Insights :
- The benzimidazole group may enhance membrane permeability compared to benzotriazole due to its lipophilic nature.
Compounds Sharing the Benzotriazinone Moiety
The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group is also found in organophosphate insecticides like Azinphos-ethyl and Azinphos-methyl .
Key Insights :
- The amide linkage in the target compound reduces electrophilicity compared to the phosphate esters in Azinphos derivatives, suggesting divergent biological mechanisms.
- The benzotriazinone group may contribute to π-stacking interactions in both pharmaceutical and agrochemical contexts, but its role is context-dependent .
Physicochemical and Pharmacokinetic Predictions
While experimental data for the target compound is lacking, comparisons with analogues allow for inferences:
Key Insights :
- The target compound’s higher molecular weight and lipophilicity may limit oral bioavailability compared to Azinphos derivatives.
- The benzimidazole moiety could enhance binding to cytochrome P450 enzymes, altering metabolic pathways relative to benzotriazole-based drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
